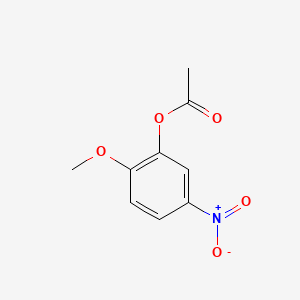

2-methoxy-5-nitrophenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methoxy-5-nitrophenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-6(11)15-9-5-7(10(12)13)3-4-8(9)14-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFBLYSAWSLPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC(=C1)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201851 | |

| Record name | 2-Methoxy-5-nitrophenol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53606-41-0 | |

| Record name | Phenol, 2-methoxy-5-nitro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53606-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-nitrophenol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053606410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-5-nitrophenol acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-5-nitrophenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Nitroguaiacol acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TTB78PEL2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Spectroscopic and Structural Characterization of 2 Methoxy 5 Nitrophenyl Acetate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

Carbon-13 NMR (¹³C NMR) Analysis

Similar to proton NMR, direct ¹³C NMR data for 2-methoxy-5-nitrophenyl acetate (B1210297) is scarce. However, data from its analogues allows for a reasonable prediction of its carbon spectrum. The ¹³C NMR spectrum of 4-nitrophenyl acetate in CDCl₃ exhibits signals at δ 169.68 (C=O), 157.97, 145.43, 122.76, 121.53 (aromatic carbons), and 20.05 (CH₃) ppm. rsc.org For 2-nitrophenyl acetate, the corresponding signals are found at δ 168.71 (C=O), 144.13, 137.57, 126.66, 120.24, 119.97 (aromatic carbons), and 20.83 (CH₃) ppm. rsc.org These values suggest that the ¹³C NMR spectrum of 2-methoxy-5-nitrophenyl acetate would display distinct resonances for the carbonyl carbon, the aromatic carbons with shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group, and the carbons of the methoxy and acetyl methyl groups.

Table 1: Comparative ¹H and ¹³C NMR Data for Nitrophenyl Acetate Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 4-Nitrophenyl acetate | CDCl₃ | 8.16 (d, 2H), 7.44 (d, 2H), 2.06 (s, 3H) | 169.68, 157.97, 145.43, 122.76, 121.53, 20.05 |

| 2-Nitrophenyl acetate | CDCl₃ | 8.12 (d, 1H), 7.66 (t, 1H), 7.61 (t, 1H), 7.4 (d, 1H), 2.38 (s, 3H) | 168.71, 144.13, 137.57, 126.66, 120.24, 119.97, 20.83 |

Data sourced from The Royal Society of Chemistry. rsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Analysis of Intermolecular Interactions

The solid-state packing of 4-allyl-2-methoxy-5-nitrophenyl acetate is stabilized by a network of weak intermolecular interactions. nist.gov These include C-H···O and C-H···π(allyl) interactions, which link the molecules into chains and sheets. Furthermore, the crystal structure is consolidated by carbonyl-carbonyl and nitro-π stacking interactions, creating a robust three-dimensional framework. nist.gov

In a related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, intermolecular N—H⋯O hydrogen bonds are observed, where the amide N—H group donates a hydrogen bond to a carbonyl oxygen atom of an adjacent molecule, forming chains. Weaker C—H⋯O contacts further link these chains into layers.

Molecular Conformation and Dihedral Angle Analysis

The conformation of these molecules is characterized by the dihedral angles between the planes of the substituents and the phenyl ring. In N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the plane of the nitro group is twisted out of the phenyl plane with a dihedral angle of 12.03 (9)°. The acetamide (B32628) substituent exhibits a more significant twist, with a dihedral angle of 47.24 (6)° relative to the phenyl ring. The methoxy group is nearly coplanar with the aromatic ring, having a C—C—O—C torsion angle of 3.3 (2)°. This significant tilting of the acetamide group is attributed to steric hindrance from the adjacent ortho substituents.

Table 2: Selected Crystallographic and Conformational Data for an Analogue

| Parameter | Value |

| Compound | N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide |

| Crystal System | Monoclinic |

| Nitro Group Dihedral Angle | 12.03 (9)° |

| Acetamide Group Dihedral Angle | 47.24 (6)° |

| C-C-O-C Torsion Angle (Methoxy) | 3.3 (2)° |

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are indispensable tools in the synthesis and analysis of this compound, providing critical information on reaction progress and product purity.

Thin Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of the esterification reaction that yields this compound from its precursor, 2-methoxy-5-nitrophenol (B41512). The synthesis typically involves the reaction of 2-methoxy-5-nitrophenol with acetic anhydride (B1165640) or acetyl chloride.

By spotting the reaction mixture on a TLC plate at various time intervals alongside the starting material and the expected product as controls, the progression of the reaction can be visualized. youtube.com The starting phenol (B47542) is more polar than the resulting ester. Consequently, the ester, this compound, will have a higher Retention Factor (Rf) value and travel further up the TLC plate than the more polar phenol. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the reaction's advancement towards completion. youtube.com A completed reaction is signified by the complete consumption of the starting phenol, with only the product spot being visible on the TLC plate. youtube.com

Table 1: Hypothetical TLC Data for the Synthesis of this compound

| Time (minutes) | Starting Material (2-methoxy-5-nitrophenol) Spot Intensity | Product (this compound) Spot Intensity |

| 0 | +++ | - |

| 30 | ++ | + |

| 60 | + | ++ |

| 90 | - | +++ |

| Intensity Key: +++ (Strong), ++ (Moderate), + (Weak), - (Not Visible) |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique employed to determine the purity of this compound with high precision. Reversed-phase HPLC is commonly utilized for the analysis of such aromatic esters.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For ionizable compounds such as aromatic esters, the pH of the mobile phase is a critical parameter for achieving optimal separation. nih.gov An acetate buffer is often chosen for its buffering capacity in the acidic pH range, which is suitable for the analysis of many organic compounds. nih.gov By carefully controlling the mobile phase composition, including the buffer concentration and the proportion of organic modifiers like methanol, a reproducible and complete separation of the target compound from any impurities can be achieved. nih.gov The purity of the this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks.

Table 2: Representative HPLC Parameters for Purity Analysis of Aromatic Esters

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water or Methanol/Acetate Buffer |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Other Spectroscopic Characterization (General Applicability to Aromatic Esters)

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound and related aromatic esters.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For an aromatic ester like this compound, the IR spectrum will exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1770-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The nitro group (NO₂) will show strong asymmetric and symmetric stretching vibrations typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C-O stretching vibrations of the ester and the methoxy ether group will appear in the fingerprint region, typically between 1300-1000 cm⁻¹.

Table 3: Typical IR Absorption Frequencies for Functional Groups in Aromatic Esters

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O (Ester) | 1770-1750 (strong) |

| C-H (Aromatic) | > 3000 (variable) |

| C=C (Aromatic) | 1600-1450 (variable) |

| NO₂ (Nitro) | 1550-1500 and 1350-1300 (strong) |

| C-O (Ester, Ether) | 1300-1000 (strong) |

Table 4: General UV-Vis Absorption Ranges for Aromatic Esters

| Transition | Typical λmax (nm) Range |

| π → π* (Aromatic) | 200-280 |

| n → π* (Carbonyl) | > 280 (weak) |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxy 5 Nitrophenyl Acetate Derivatives

Photochemistry of Caged Compounds

The 2-methoxy-5-nitrophenyl group, a variant of the well-known 2-nitrobenzyl moiety, is a photolabile protecting group, often referred to as a "caged" compound. This functionality allows for the controlled release of a substrate upon irradiation with light, a technique with significant applications in chemical and biological research. The photochemical properties of these compounds are dictated by the electronic nature of the aromatic ring, which is substituted with both an electron-donating methoxy (B1213986) group and an electron-withdrawing nitro group.

Photolytic Release of Carboxyl Functions from 2-Methoxy-5-nitrophenyl Glycine (B1666218) Ester

The photolytic cleavage of esters derived from 2-methoxy-5-nitrophenol (B41512), such as the glycine ester, serves as a prime example of a photosensitive protecting group strategy. When irradiated with UV light, the ester bond is cleaved, releasing the carboxyl-containing molecule, in this case, glycine. This process is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements, ultimately resulting in the release of the carboxylic acid and the formation of a 2-methoxy-5-nitrosobenzaldehyde byproduct. The efficiency of this release is influenced by factors such as the wavelength of light used and the solvent environment. acs.org

The general mechanism for the photorelease from 2-nitrobenzyl compounds involves several transient species. acs.org Following photoexcitation, the aci-nitro tautomer is formed, which can then cyclize to a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. acs.org This cyclic intermediate subsequently rearranges to a 2-nitrosobenzyl hemiacetal, which is often the rate-limiting species in the release of the caged molecule. acs.org

Kinetic Studies and Quantum Yield Determinations in Photolysis

The efficiency of the photolytic release is quantified by the quantum yield (Φ), which is the ratio of the number of molecules of released substrate to the number of photons absorbed by the caged compound. The quantum yield is a critical parameter for practical applications, as it determines the light dosage required to achieve a desired level of uncaging.

Kinetic studies of related nitrophenyl esters have provided insights into the factors governing their photolytic efficiency. For instance, the photolysis of 1-(2-nitrophenyl)ethyl esters has been extensively studied, revealing that the rates of release and the quantum yields are dependent on the specific substrate and the reaction conditions. acs.org The presence of a methoxy group on the aromatic ring, as in 2-methoxy-5-nitrophenyl derivatives, can influence the electronic properties of the chromophore and thus affect the quantum yield. mdpi.comacs.org Electron-donating groups, such as methoxy, can sometimes enhance photolability when positioned at the meta position relative to the leaving group. mdpi.com

| Compound Family | Leaving Group | Quantum Yield (Φ) | Conditions |

| 1-(2-Nitrophenyl)ethyl Esters | Phosphate Analogs | 0.5 - 0.6 | Aqueous Solution, pH 7 |

| Methoxy-substituted Benzoin (B196080) Esters | Carboxylic Acids | Varies with substitution | Organic Solvents |

This table presents representative quantum yields for related nitrophenyl and benzoin esters to illustrate the typical range of efficiencies observed in photolytic release reactions. Specific values for 2-methoxy-5-nitrophenyl acetate (B1210297) derivatives may vary.

Hydrolysis and Solvolysis Reactions

The stability of 2-methoxy-5-nitrophenyl esters in the absence of light is another critical aspect of their chemistry, particularly their susceptibility to hydrolysis.

pH-Dependent Hydrolysis Kinetics of 2-Methoxy-5-nitrophenyl Glycine Ester

The rate of hydrolysis of esters is highly dependent on the pH of the solution. For nitrophenyl esters, which are considered "activated" esters due to the electron-withdrawing nature of the nitro group, the rate of hydrolysis is significant, especially under basic conditions. The hydrolysis of p- and m-nitrophenyl esters has been shown to be pH-dependent, with the reaction rate increasing at higher pH values due to the increased concentration of the hydroxide (B78521) ion, a potent nucleophile. beilstein-journals.org

For a 2-methoxy-5-nitrophenyl glycine ester, one would expect a similar pH-rate profile. At neutral pH, a slow, water-catalyzed hydrolysis would occur. As the pH becomes more acidic, the reaction may be subject to specific or general acid catalysis. Conversely, in basic solutions, the hydrolysis will be dominated by base-catalyzed mechanisms, which are typically much faster. Kinetic studies on related p- and m-nitrophenyl esters have shown that the observed first-order rate constants (kobs) for hydrolysis increase with pH. beilstein-journals.org

| Compound | pH | Observed Rate Constant (kobs) for Hydrolysis |

| p-Nitrophenyl Acetate | 7.4 | ~1 x 10-3 min-1 |

| m-Nitrophenyl Acetate | 7.4 | ~5 x 10-4 min-1 |

This table provides illustrative hydrolysis rate constants for related nitrophenyl acetates at physiological pH to demonstrate the relative reactivity. The presence of the methoxy group in the 2-methoxy-5-nitrophenyl system would modulate these rates.

General Principles of Ester Hydrolysis Mechanisms in Academic Research

The hydrolysis of esters can proceed through several different mechanisms, the prevalence of which depends on the structure of the ester and the reaction conditions (e.g., pH). ucoz.com

Under acidic conditions , the most common mechanism is the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.comresearchgate.net This involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, which then collapses to release the alcohol and the protonated carboxylic acid. researchgate.net For certain esters, particularly those with tertiary alkyl groups, an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism can occur, which involves the formation of a stable carbocation. ucoz.com

Under basic conditions , the most common mechanism is the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism, also known as saponification. ucoz.com This involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the alkoxide leaving group to form the carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. This final deprotonation step drives the reaction to completion. For esters with good leaving groups, such as the 2-methoxy-5-nitrophenoxide, this reaction is particularly efficient.

Under neutral conditions , the hydrolysis of activated esters can be explained by a mechanism involving the autoionization of water to form a hydroxide ion, which then acts as the nucleophile in a manner similar to the BAC2 mechanism. researchgate.netnih.gov

Derivatization and Functional Group Transformations

The 2-methoxy-5-nitrophenyl acetate molecule possesses several functional groups that can be targeted for chemical modification. The ester can be hydrolyzed or transesterified. The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as diazotization or acylation. The methoxy group could potentially be cleaved to a phenol (B47542) under harsh conditions. The aromatic ring itself can undergo electrophilic or nucleophilic aromatic substitution, although the existing substituents will direct the position of any new groups and may deactivate the ring towards certain reactions. For example, the photoreactivity of related methoxy-p-benzoquinones has been shown to lead to dimerization and other transformations. nih.gov

Aromatic Ring Functionalization through Diazotization (of precursors)

A primary route to functionalizing the aromatic system related to this compound involves the diazotization of its direct precursor, 2-methoxy-5-nitroaniline (B165355). This amine is a key intermediate in the synthesis of a wide variety of azo dyes. wikipedia.orgsciencemadness.org The process begins with the treatment of 2-methoxy-5-nitroaniline with a diazotizing agent, typically sodium nitrite (B80452) in the presence of a strong acid like sulfuric or hydrochloric acid, at low temperatures (0-5°C). This reaction converts the primary amino group (-NH₂) into a highly reactive diazonium salt (-N₂⁺).

The resulting diazonium salt is a potent electrophile and readily undergoes azo coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols, naphthols, and aromatic amines. bloomtechz.com This electrophilic aromatic substitution reaction is the cornerstone of azo dye synthesis, where the diazonium salt attacks the activated ring of the coupling partner to form a stable azo compound (R-N=N-R'), characterized by an extended system of conjugated double bonds which imparts color. The specific color (shade) of the resulting dye is dependent on the chemical nature of both the diazo component and the coupling component. bloomtechz.com

Research has demonstrated the synthesis of various monoazo and disazo disperse dyes using this method for application on polyester (B1180765) and nylon fibers. bloomtechz.com The coupling reactions are typically carried out in either acidic or alkaline conditions, depending on the nature of the coupling component, to achieve good yields.

| Coupling Component | Reaction Conditions | Resulting Compound Type | Reference |

|---|---|---|---|

| 3-Chloroaniline | Acidic (acetic acid) | Monoazo Intermediate | |

| 1-Hydroxynaphthalene | Not specified | Monoazo Disperse Dye | |

| 2-Hydroxynaphthalene | Not specified | Monoazo Disperse Dye | |

| N-Phenylnaphthylamine | Not specified | Monoazo Disperse Dye | |

| 1,3-Diaminobenzene | Not specified | Monoazo Disperse Dye | |

| 1,3-Dihydroxybenzene | Not specified | Monoazo Disperse Dye | |

| 3-Aminophenol | Not specified | Monoazo Disperse Dye |

Reactions Involving the Ester Moiety for Novel Compound Synthesis

The acetate ester group of this compound provides another avenue for chemical modification, primarily through its hydrolysis to unmask a phenolic hydroxyl group. This deprotection strategy is a key step in utilizing the core structure for the synthesis of more complex molecules.

The ester bond can be cleaved under either acidic or basic conditions, a reaction known as hydrolysis or saponification, to yield 2-methoxy-5-nitrophenol and acetic acid or its corresponding salt. wikipedia.org This reaction is fundamental as it transforms the relatively stable acetate ester into the more reactive 2-methoxy-5-nitrophenol (also known as 5-nitroguaiacol). nih.gov

The generated 2-methoxy-5-nitrophenol is a versatile building block in its own right. Its phenolic hydroxyl group can participate in a variety of subsequent reactions, such as etherification and esterification, to create novel compounds with potential pharmacological applications. For instance, 2-methoxy-5-nitrophenol is a documented precursor in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor (VEGF) and other tyrosine kinases, as well as in the creation of GABA (gamma-aminobutyric acid) analogues and phosphodiesterase inhibitors like rolipram. chemicalbook.com

The general strategy involves the hydrolysis of the acetate followed by reaction of the resulting phenol. For example, the synthesis of novel ethers can be achieved by reacting the sodium salt of 2-methoxy-5-nitrophenol with various alkyl or benzyl (B1604629) halides. bloomtechz.com

| Starting Material (Post-Hydrolysis) | Reaction Type | Reactant | Novel Compound Class/Example | Reference |

|---|---|---|---|---|

| 2-Methoxy-5-nitrophenol | Etherification (Williamson Synthesis) | Benzyl bromide | Benzyl ether derivatives | |

| 2-Methoxy-5-nitrophenol | Precursor in multi-step synthesis | Various reagents | VEGF and Tyrosine Kinase Inhibitors | chemicalbook.com |

| 2-Methoxy-5-nitrophenol | Precursor in multi-step synthesis | Various reagents | GABA Analogues | chemicalbook.com |

| 2-Methoxy-5-nitrophenol | Precursor in multi-step synthesis | Various reagents | Phosphodiesterase Inhibitors (e.g., Rolipram) | chemicalbook.com |

While hydrolysis is the most prominently documented reaction for this ester, other transformations common to esters, such as transesterification, are theoretically possible. Transesterification, the conversion of one ester to another by reaction with an alcohol, could potentially be used to introduce different ester functionalities, thereby modifying the compound's properties. However, specific examples of transesterification involving this compound for the synthesis of novel compounds are not extensively reported in the surveyed literature.

Computational and Theoretical Studies on Nitroaromatic Acetates

Density Functional Theory (DFT) Applications to Related Nitroaromatic Systems

Density Functional Theory (DFT) has become a important method for studying the electronic structure of many-body systems, including molecules of chemical interest. nih.govresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of spectroscopic properties. For nitroaromatic systems, DFT calculations provide a detailed picture of how the electron-withdrawing nitro group and other substituents influence the molecule's characteristics. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For nitroaromatic compounds, this involves finding the minimum energy conformation, considering the orientation of the nitro group, the methoxy (B1213986) group, and the acetate (B1210297) group relative to the phenyl ring.

In a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, X-ray crystallography revealed that the molecule is significantly non-planar. iucr.org The degree of planarity for each substituent varies, as described by the torsion angles:

The methoxy group is the closest to being coplanar with the phenyl ring. iucr.org

The nitro group is twisted out of the plane. iucr.org

The acetamido group shows the largest deviation from coplanarity. iucr.org

These findings suggest that in 2-methoxy-5-nitrophenyl acetate, similar steric and electronic interactions would lead to a non-planar conformation. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group, along with the ester functionality, dictates the final geometry. Systematic studies on various nitro-compounds have shown that the geometry of the nitro group itself (N-O bond lengths and O-N-O angle) is influenced by its electronic environment. researchgate.net

Table 1: Representative Torsion Angles in a Related Nitroaromatic Compound

| Torsion Angle | Value (°) |

|---|---|

| C—C—O—C (Methoxy) | 6.1 (5) |

| O—N—C—C (Nitro) | 12.8 (5) |

| C—N—C—C (Acetamido) | 25.4 (5) |

Data sourced from a study on N-(4-Methoxy-2-nitrophenyl)acetamide, a structurally analogous compound. iucr.org

The electronic structure of a molecule governs its reactivity and physical properties. For nitroaromatic compounds, the distribution of electron density is of particular interest due to the strong electron-withdrawing nature of the nitro group. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For a nitroaromatic compound, the MEP would show a region of negative potential (electron-rich) around the oxygen atoms of the nitro and ester groups, while the aromatic ring and the nitrogen atom of the nitro group would exhibit a more positive potential (electron-poor). This distribution is a key factor in the interactions of these molecules. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. In studies of nitroaromatic compounds, NBO analysis reveals significant charge transfer from the aromatic ring to the nitro group. researchgate.net For this compound, NBO calculations would quantify the charge on each atom, confirming the electron-withdrawing effect of the nitro group and the electron-donating effect of the methoxy group. This charge distribution influences the molecule's dipole moment and intermolecular interactions. DFT studies on similar systems have shown that charge is shifted from the surface of a material to the nitroaromatic compound upon interaction. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. In nitroaromatic compounds, the HOMO is typically located on the aromatic ring, while the LUMO is centered on the nitro group. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. nih.gov The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl ring of this compound would be expected to reduce the HOMO-LUMO gap compared to unsubstituted nitrobenzene.

DFT calculations are widely used to predict various spectroscopic properties, including vibrational frequencies (IR and Raman), which can be compared with experimental data to confirm the molecular structure.

Vibrational Analysis: A theoretical vibrational analysis for this compound would predict the frequencies and intensities of its characteristic vibrational modes. These include:

C=O Stretching: A strong absorption peak characteristic of the ester carbonyl group. For methyl acetate, this stretch is observed computationally. researchgate.net

NO₂ Stretching: Asymmetric and symmetric stretching modes of the nitro group, which are sensitive to the electronic environment.

C-O Stretching: Stretching vibrations of the ether and ester C-O bonds.

Aromatic C-H and C=C Stretching: Vibrations associated with the phenyl ring.

Studies on related nitrophenyl derivatives have shown good agreement between DFT-calculated vibrational frequencies and experimental FT-IR and FT-Raman spectra. nih.gov This agreement validates the calculated molecular geometry and provides a detailed assignment of the observed spectral bands. nih.gov

Table 2: Predicted Vibrational Frequencies for Functional Groups in Related Molecules

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | ~1821 |

| Nitro (NO₂) | Asymmetric Stretching | ~1530 |

| Nitro (NO₂) | Symmetric Stretching | ~1350 |

| Ether (C-O-C) | Stretching | ~1250 |

Frequencies are based on computational studies of molecules containing these functional groups, such as methyl acetate and nitrophenyl compounds. researchgate.netnih.gov

Theoretical Investigations of Non-Linear Optical Properties (for analogous systems)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, such as optical switching and data storage. nih.gov Organic molecules with a donor-π-acceptor (D-π-A) structure often exhibit significant NLO properties. Nitroaromatic compounds, particularly those with electron-donating substituents, fit this profile.

The presence of the electron-donating methoxy group (donor) and the electron-withdrawing nitro group (acceptor) connected by the phenyl ring (π-bridge) in this compound suggests it could have NLO activity. Theoretical calculations, often using DFT, can predict NLO properties like the first hyperpolarizability (β), a measure of the second-order NLO response.

Studies on analogous systems like para-nitroaniline (pNA) have shown that computational methods can reliably predict NLO properties. matilda.sciencejst.go.jp These studies reveal that:

The magnitude of the first hyperpolarizability is strongly dependent on the extent of intramolecular charge transfer from the donor to the acceptor group.

The solvent environment can have a significant impact on the NLO response. matilda.science

DFT calculations are a powerful tool for designing novel NLO materials by screening different donor and acceptor groups. nih.gov

For this compound, theoretical investigations would involve calculating the hyperpolarizability to assess its potential as an NLO material. These calculations would provide a molecular-level understanding of the electronic factors that give rise to its NLO response. dtic.mil

Simulation of Reaction Pathways and Transition States in Ester Chemistry

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, activation energies, and the structures of transition states. For this compound, this could involve simulating its synthesis via esterification or its hydrolysis.

The Fischer esterification is a common method for preparing esters, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. praxilabs.com Simulations of this reaction can elucidate the multi-step mechanism, which includes:

Protonation of the carboxylic acid.

Nucleophilic attack by the alcohol.

Proton transfer.

Elimination of water to form the ester.

Computational modeling of these steps can identify the rate-determining step and the geometry of the transition states. For example, simulations can calculate the energy barrier for each step, providing a quantitative understanding of the reaction kinetics. cetjournal.it Such studies have been applied to the esterification of various fatty acids in the context of biodiesel production, demonstrating the utility of simulation in process optimization. cetjournal.it

Similarly, the hydrolysis of esters, the reverse of esterification, can be simulated. chemrxiv.org These simulations can model the reaction under different conditions (e.g., acidic or basic catalysis) and can help predict the stability of the ester. For this compound, such simulations would provide valuable information about its reactivity and degradation pathways.

Research Applications in Chemical Biology and Material Science Excluding Clinical

Utility as Intermediates in Fine Chemical Synthesis

Building Blocks for Complex Organic Molecules

2-methoxy-5-nitrophenyl acetate (B1210297) serves as a fundamental building block for the synthesis of more elaborate organic molecules. Its utility stems from the reactivity of its functional groups, which can be selectively modified. The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-methoxy-5-nitrophenol (B41512) and acetic acid. This reaction unmasks a phenolic hydroxyl group, which can then participate in a variety of other chemical transformations.

Furthermore, the nitro group is a key functional handle. It can be readily reduced to an amino group (NH2) using standard reducing agents, such as hydrogen gas with a palladium catalyst. This transformation converts the molecule into a derivative of 2-methoxy-5-aminoaniline, opening up pathways to synthesize a wide range of compounds, including amides, imines, and diazonium salts, which are themselves versatile intermediates. The strategic position of the methoxy (B1213986), nitro, and acetate groups on the benzene (B151609) ring influences the electronic properties and reactivity of the molecule, making it a valuable starting material for constructing substituted aromatic systems.

Recent synthetic methodologies highlight the use of such multifunctional aromatic compounds as building blocks. For instance, new protocols for creating amide bonds, a crucial linkage in many pharmaceuticals and functional materials, often employ building blocks with diverse functional groups. acs.orgacs.org The ability to perform late-stage functionalization on complex molecules underscores the importance of having access to versatile starting materials like 2-methoxy-5-nitrophenyl acetate. acs.org

Table 1: Physicochemical Properties of this compound and Related Precursors

| Property | This compound | 2-methoxy-5-nitrophenol |

|---|---|---|

| CAS Number | 53606-41-0 sigmaaldrich.com | 636-93-1 broadpharm.com |

| Molecular Formula | C₉H₉NO₅ nist.gov | C₇H₇NO₄ stenutz.eu |

| Molecular Weight | 211.17 g/mol sigmaaldrich.comnist.gov | 169.13 g/mol |

| Physical Form | Solid sigmaaldrich.com | Yellow to light brown powder chemicalbook.com |

| IUPAC Name | this compound sigmaaldrich.com | 2-methoxy-5-nitrophenol |

Precursors for Aromatic Dyes and Other Industrial Applications

While not a dye itself, this compound is a direct precursor to compounds used in the synthesis of aromatic dyes. Through simple hydrolysis, it yields 2-methoxy-5-nitrophenol, a compound noted for its use in dye synthesis. chemicalbook.com

The reduction of the nitro group on the aromatic ring is another key transformation that leads to dye intermediates. This process yields 2-methoxy-5-aminoaniline (also known as 5-nitro-o-anisidine), a compound historically used to produce dyes and pigments. nih.gov This aniline (B41778) derivative is classified as an azoic diazo component and has been used in formulations for dyeing textiles such as cotton, silk, and nylon under names like Azoamine Scarlet K and Fast Scarlet R. nih.gov The synthesis of biphenyl (B1667301) frameworks, which are important in functional materials, can also be achieved from related aromatic precursors through modern cross-coupling reactions. acs.orgacs.org

The versatility of the core structure is further demonstrated by its presence in various industrial chemical contexts. The parent phenol (B47542), 2-methoxy-5-nitrophenol, is also an intermediate in the synthesis of phosphodiesterase inhibitors. chemicalbook.com

Intermediates for Potential Antitumor Agents (derived from related structures)

The structural motif of this compound is found within more complex molecules investigated for their potential as antitumor agents. Although this specific acetate is not directly cited as an anticancer drug, its precursor, 2-methoxy-5-nitrophenol, is used in the synthesis of potent inhibitors of Vascular Endothelial Growth Factor (VEGF) and other tyrosine kinases, which are important targets in oncology research. chemicalbook.com

Furthermore, the broader class of nitrophenyl compounds has been explored for anticancer applications. For example, research into 4-thiazolidinone (B1220212) derivatives has shown that incorporating a 2-chloro-3-(4-nitrophenyl)propenylidene substituent can lead to compounds with significant anticancer activity against various cancer cell lines. mdpi.com The study emphasized that the nitrophenyl moiety was a crucial requirement for the observed biological effects. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 53606-41-0 | C₉H₉NO₅ |

| 2-methoxy-5-nitrophenol | 636-93-1 | C₇H₇NO₄ |

| Acetic acid | 64-19-7 | C₂H₄O₂ |

| 2-methoxy-5-nitroaniline (B165355) (5-nitro-o-anisidine) | 99-59-2 | C₇H₈N₂O₃ |

| 4-thiazolidinone | 2313-87-3 | C₃H₅NOS |

| 2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum) | 3626-97-9 | C₉H₆ClNO₃ |

| N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | 1421372-94-2 | C₂₂H₁₈FN₅O₃ |

Emerging Research Directions and Future Outlook

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of nitrophenyl acetates often involves the use of volatile organic solvents and stoichiometric reagents that pose environmental and safety concerns. Emerging research is focused on developing "greener" synthetic pathways that align with the principles of sustainable chemistry. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous substances.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. The application of microwave irradiation is particularly effective for polar organic solvents, promoting efficient heat transfer through dipole polarization and ionic conduction. mdpi.com This method not only accelerates the synthesis but also encourages the use of smaller solvent volumes, contributing to waste reduction. mdpi.com

Use of Greener Solvents: Research is actively exploring alternatives to conventional solvents like N,N-dimethylformamide. nih.gov Water, being non-toxic, non-flammable, and abundant, is a highly desirable solvent, although its use can be challenging for non-polar reactants. mdpi.com Another promising alternative is supercritical carbon dioxide (scCO₂), which is non-toxic and non-flammable and can be easily removed from the reaction mixture, simplifying purification. mdpi.com

Solid-State Synthesis: The use of solid media, such as quartz sand, is being investigated as a replacement for traditional solvents in coupling reactions. acs.org This solvent-free approach not only presents a safer, eco-friendly alternative but also allows for the potential reuse of both the medium and the catalyst, enhancing the economic and environmental sustainability of the process. acs.orgnih.gov

| Approach | Principle | Potential Advantages for 2-methoxy-5-nitrophenyl acetate (B1210297) Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating through microwave energy absorption by polar molecules. | - Reduced reaction time

| mdpi.com |

| Alternative Solvents (e.g., Water, scCO₂) | Replacement of hazardous organic solvents with environmentally benign alternatives. | - Reduced toxicity and flammability

| mdpi.com |

| Solid-State Synthesis (e.g., Quartz Sand) | Using a solid medium instead of a liquid solvent to facilitate the reaction. | - Elimination of solvent waste

| acs.orgnih.gov |

Exploration of Novel Phototriggering Mechanisms

The nitrobenzyl group is a well-established photolabile protecting group (PPG), also known as a phototrigger. wikipedia.org Upon irradiation with UV light, these groups can be cleaved, releasing a protected molecule with high spatiotemporal control. wikipedia.orgnih.gov The 2-methoxy-5-nitrophenyl acetate structure contains the core ortho-nitrobenzyl moiety, making it a candidate for photocleavage applications.

Future research is expected to delve into the specifics of its photochemistry:

Mechanism Elucidation: The general mechanism for o-nitrobenzyl compounds involves excitation to an excited state upon UV absorption, followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. wikipedia.orgnih.gov This forms a transient aci-nitro intermediate, which then rearranges and cleaves to release the protected group and form an o-nitrosobenzaldehyde byproduct. nih.govresearchgate.net For this compound, this would result in the release of acetic acid. Detailed spectroscopic studies, including femtosecond transient absorption, could resolve the specific intermediates and kinetics for this particular compound. nih.gov

Wavelength Selectivity: A significant goal is to shift the activation wavelength to longer, less damaging wavelengths (e.g., visible or near-infrared light). nih.gov This can be achieved through chemical modification of the aromatic ring or through two-photon absorption processes, where two lower-energy photons are absorbed simultaneously to trigger the reaction. nih.govacs.org This would enhance its utility in biological systems where UV light has limited penetration and can cause tissue damage. nih.gov

Quantum Yield Optimization: The efficiency of the photorelease, known as the quantum yield, is a critical parameter. nih.gov Introducing different substituents on the benzylic carbon or the aromatic ring can influence this efficiency. For instance, adding an α-methyl group to the benzylic carbon has been shown to increase the quantum yield of photolysis in some o-nitrobenzyl esters. nih.gov Exploring such modifications for this compound could lead to more efficient phototriggers.

Advanced SAR Studies for Targeted Biological Effects

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. For this compound, advanced SAR studies will be crucial for developing derivatives with specific and potent biological effects.

Systematic Structural Modification: Future research will likely involve the systematic modification of the three key components of the molecule: the methoxy (B1213986) group, the nitro group, and the acetate ester. By varying the position and electronic nature of these substituents, researchers can fine-tune the molecule's properties. For example, the strong electron-withdrawing nature of the nitro group significantly influences the electronic environment of the aromatic ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling represents a powerful computational approach to SAR. mdpi.com By developing mathematical models that correlate molecular descriptors (e.g., hydrophobicity, electronic parameters, steric factors) with biological activity, researchers can predict the effects of new derivatives before they are synthesized. mdpi.comnih.govosti.gov For nitroaromatic compounds, QSAR models have been successfully used to predict toxicity, highlighting the importance of factors like hydrophobicity and the energy of molecular orbitals. mdpi.comnih.gov

| Structural Modification | Example Substituent | Potential Impact on Properties | Rationale / Governing Principle |

|---|---|---|---|

| Varying the ester group | Propionate, Benzoate | Alter lipophilicity and steric bulk, potentially affecting cell permeability and target binding. | Lipophilicity (logP) and steric factors are key descriptors in QSAR models. mdpi.com |

| Modifying the alkoxy group | Ethoxy, Isopropoxy | Increase steric hindrance and lipophilicity, which could influence metabolic stability and receptor fit. | Changes in steric and electronic properties affect molecular interactions. |

| Changing nitro group position | Move to ortho or para position relative to the ester | Dramatically alter electronic effects and photochemistry (e.g., ortho-nitro effect for photocleavage). | Positional isomerism critically impacts electronic distribution and intramolecular interactions. wikipedia.org |

| Adding a second substituent | Chloro, Methyl | Modulate the electron-donating/withdrawing nature of the ring, affecting reactivity and binding affinity. | Hammett substituent constants (σ) quantify the electronic influence of substituents on a benzene (B151609) ring. |

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry is accelerating the pace of discovery. For this compound, this integrated approach will be essential for unlocking its full potential efficiently and rationally.

Predictive Modeling: Computational methods like Density Functional Theory (DFT) can be used to predict the fundamental properties of this compound and its derivatives. nih.govnih.gov This includes calculating geometric structures, electronic charge distributions, and spectroscopic properties, which can guide experimental efforts. nih.govnih.gov For instance, DFT can help understand the stability of intermediates in a proposed synthetic or photochemical pathway. urfu.ru

Virtual Screening and Docking: Before embarking on extensive synthesis, molecular docking simulations can predict how potential derivatives might bind to a specific biological target, such as an enzyme active site. nih.gov This in silico screening allows researchers to prioritize the synthesis of compounds that are most likely to have the desired biological effect, saving time and resources.

Experimental Validation: The predictions from computational models must be validated through rigorous experimental work. This iterative cycle of prediction, synthesis, and testing is a hallmark of modern chemical research. For example, a QSAR model might predict that a specific derivative has high activity. osti.gov This compound would then be synthesized, and its activity measured experimentally. The experimental result is then used to refine and improve the predictive power of the QSAR model. nih.govosti.gov This integrated workflow ensures a more targeted and efficient exploration of the chemical space surrounding this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.